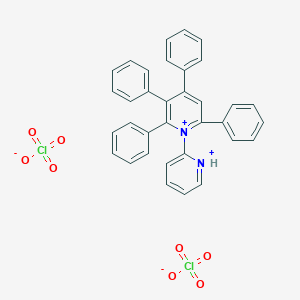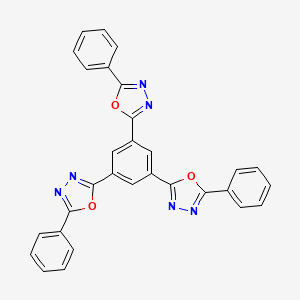
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene: is a star-shaped organic compound that has gained significant attention in the field of materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves a multi-step process. One common method is the threefold Huisgen reaction on a central triazine tricarboxylic acid with suitable aryltetrazoles . This reaction yields the desired compound with high efficiency. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
Aplicaciones Científicas De Investigación
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient charge transfer, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with electron transport layers in OLEDs and OPVs, where it helps facilitate the movement of electrons and holes, thereby enhancing device performance .
Comparación Con Compuestos Similares
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): Known for its use in OLEDs as a hole-blocking material.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Used in organic synthesis as a boronic acid derivative.
1,3,5-Tris(4-phenylboronic acid)benzene: Another boronic acid derivative used in organic synthesis.
Uniqueness: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene stands out due to its unique star-shaped structure, which provides exceptional thermal and photophysical properties. This makes it particularly suitable for applications in optoelectronics, where stability and efficiency are crucial .
Propiedades
Número CAS |
148044-11-5 |
|---|---|
Fórmula molecular |
C30H18N6O3 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
2-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H18N6O3/c1-4-10-19(11-5-1)25-31-34-28(37-25)22-16-23(29-35-32-26(38-29)20-12-6-2-7-13-20)18-24(17-22)30-36-33-27(39-30)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
WVVRLJFQEXHDBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=NN=C(O6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


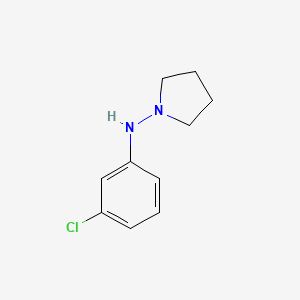

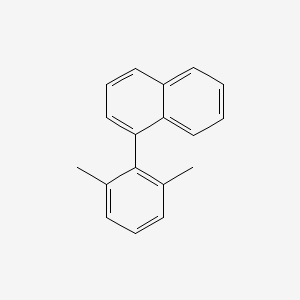
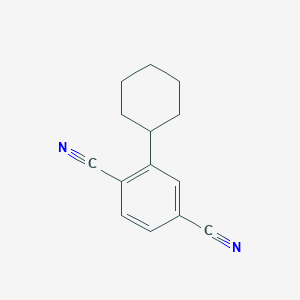
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
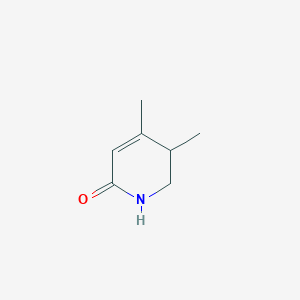
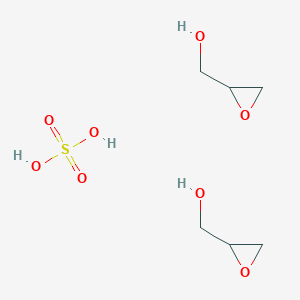
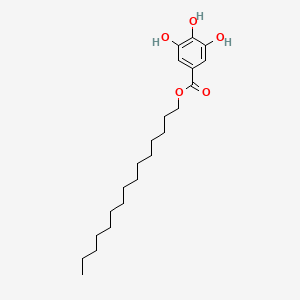
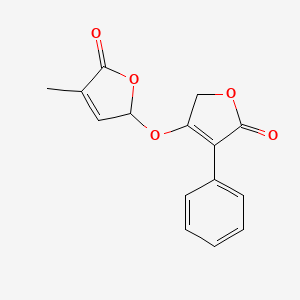
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
